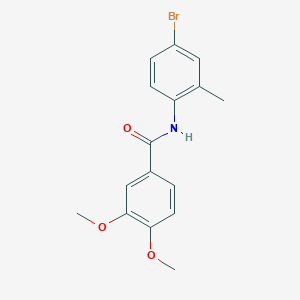![molecular formula C13H8Cl2N2O2S B226448 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole, commonly known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a benzimidazole derivative that has been synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine.
作用機序
The mechanism of action of DBI is not fully understood, but it is thought to act as a GABA receptor antagonist. By blocking GABA receptors, DBI increases neuronal excitability, leading to anxiogenic and proconvulsant effects. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBI has been shown to have a variety of biochemical and physiological effects. In addition to its anxiogenic and proconvulsant effects, DBI has been shown to increase the release of acetylcholine and dopamine in the brain. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBI has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DBI in lab experiments is its specificity for GABA receptors. By selectively blocking GABA receptors, DBI allows researchers to study the role of GABA in the brain without affecting other neurotransmitter systems. However, one limitation of using DBI is its potential toxicity. DBI has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on DBI. One area of research is the development of more selective GABA receptor antagonists. While DBI is specific for GABA receptors, it also interacts with other receptors, which may limit its usefulness in certain experiments. Another area of research is the development of DBI analogs with improved pharmacokinetic properties. Finally, DBI may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
合成法
DBI can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure DBI. Other methods for synthesizing DBI include the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzimidazole or the reaction of 2,4-dichlorobenzenesulfonyl isocyanate with 1H-benzimidazole.
科学的研究の応用
DBI has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBI is its use as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By blocking GABA receptors, DBI has been shown to have anxiogenic and proconvulsant effects, making it a useful tool for studying the role of GABA in the brain. DBI has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole |
|---|---|
分子式 |
C13H8Cl2N2O2S |
分子量 |
327.2 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
InChIキー |
RPSOYKKIOZTBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
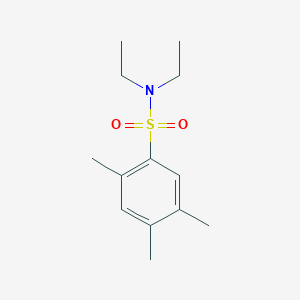
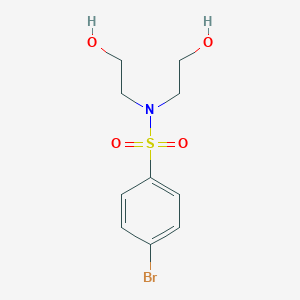
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
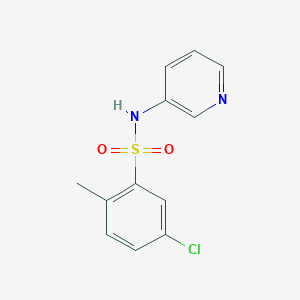
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
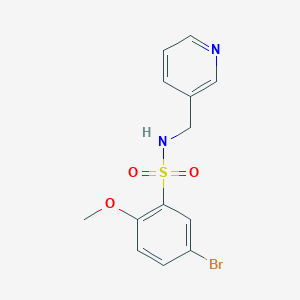
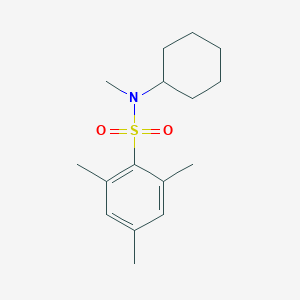
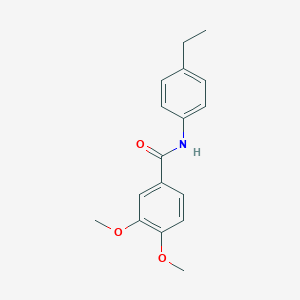
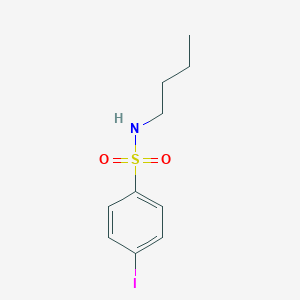
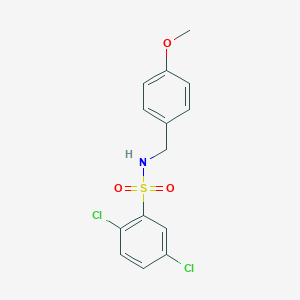
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
